Flavoxate-d4 Hydrochloride

Description

Properties

IUPAC Name |

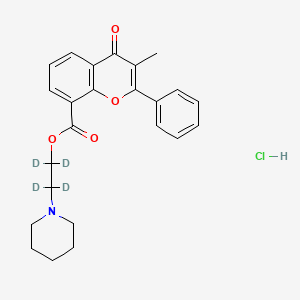

(1,1,2,2-tetradeuterio-2-piperidin-1-ylethyl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H/i15D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEVKNFZUQEERE-JWIOGAFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)N4CCCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675895 | |

| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189678-43-0 | |

| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Chromone Synthesis

The chromone scaffold (3-methyl-4-oxo-2-phenylchromene-8-carboxylate) is synthesized via dehydrative rearrangement (DHR) of salicylic acid ketals. Three primary methods are employed:

Method A (Adapted from RSC Supplementary Data):

-

Reagents : Salicylic acid, ketone (2.0 equiv), trifluoroacetic acid (TFA), and trifluoroacetic anhydride (TFAA).

-

Procedure :

-

Suspend salicylic acid in ice-cold TFA.

-

Add ketone and TFAA, warm to room temperature, and stir for 8–24 hours.

-

Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.

-

-

Deuterium Integration : Deuterated ketones (e.g., acetone-d₆) introduce deuterium at the methyl or phenyl positions.

Method B (Patent CN111153881A):

-

Reagents : Salicylic acid, 4-methoxyacetophenone, SOCl₂, and dimethylaminopyridine (DMAP).

-

Procedure :

-

React salicylic acid with SOCl₂ to form acyl chloride.

-

Condense with ketone in dichloromethane (DCM) under reflux.

-

Method C (Thermal Cyclization):

Deuterium Labeling Strategies

Deuterium is incorporated at the ethyl-piperidine side chain ([2H]C([2H])(C([2H])([2H])...)):

Strategy 1: Deuterated Starting Materials

-

Use piperidine-d₁₁ or deuterated ethylene glycol to introduce four deuteriums at the ethyl group.

-

Example : React deuterated ethyl bromide with piperidine to form 2-(piperidin-1-yl)ethyl-d4 bromide.

Strategy 2: Catalytic Deuteration

Strategy 3: Solvent Isotope Effect

Side-Chain Functionalization and Coupling

Esterification of Chromone-8-Carboxylic Acid

Hydrochloride Salt Formation

-

Reagents : Flavoxate-d4 free base, HCl gas.

-

Procedure :

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges and Optimization

Kinetic Isotope Effects (KIE)

Chemical Reactions Analysis

Types of Reactions: Flavoxate-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized flavoxate derivatives, while reduction can produce reduced flavoxate compounds.

Scientific Research Applications

Flavoxate-d4 Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of flavoxate compounds.

Biology: Employed in studies investigating the biological effects of muscarinic antagonists on cellular processes.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: Applied in the development of new formulations and drug delivery systems for improved therapeutic outcomes.

Mechanism of Action

Flavoxate-d4 Hydrochloride exerts its effects by acting as a competitive muscarinic receptor antagonist. It reduces the tonus of smooth muscle in the bladder, effectively decreasing the frequency of urination and alleviating symptoms of overactive bladder. The compound may also have local anesthetic activity and direct relaxing effects on smooth muscle. The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to the inhibition of phosphodiesterase, leading to smooth muscle relaxation.

Comparison with Similar Compounds

Key Differences :

- Flavoxate-d4 is chemically inert in biological systems, serving exclusively as a reference for tracking pharmacokinetics or metabolism of the unlabeled drug .

- Flavoxate Hydrochloride’s electrochemical behavior has been studied via voltammetry at mercury electrodes, whereas its deuterated counterpart is optimized for chromatographic separation .

Comparison with Other Deuterated Hydrochloride Compounds

Structural and Functional Insights :

- Hydralazine-d4 HCl and Dimethocaine-d4 HCl share isotopic labeling but differ in therapeutic targets. Flavoxate-d4’s mAChR antagonism contrasts with Hydralazine’s vasodilation and Dimethocaine’s sodium channel modulation.

- Analytical applications of these deuterated compounds rely on their isotopic non-interference in mass spectrometry, enabling precise quantification .

Comparison with Other Muscle Relaxants and Anticholinergics

Notable Contrasts:

- Chlorphenoxamine’s antihistaminic properties diverge from Flavoxate’s direct smooth muscle relaxation .

Analytical Methodologies and Role of Flavoxate-d4 HCl

Flavoxate-d4 HCl is critical in validating analytical techniques for its non-deuterated form:

- HPLC: USP monographs for Flavoxate HCl use Phenomenex Prodigy L7 columns (retention time: 2.0 min) and Waters Symmetry L1 columns (4.3 min) . The deuterated variant improves method accuracy by compensating for matrix effects .

- Voltammetry: Flavoxate HCl’s electrochemical reduction at mercury electrodes was first reported in 2007, but Flavoxate-d4 is excluded from such studies due to its non-reactive isotopic labeling .

Research Findings and Clinical Implications

- Efficacy : Flavoxate HCl demonstrates 20+ years of clinical efficacy in urinary disorders, with tolerability superior to anticholinergics like oxybutynin .

- Isotopic Utility : Flavoxate-d4 enables precise tracking of drug metabolism, critical for pharmacokinetic studies in urinary syndromes .

- Limitations : Unlike Tapentadol or Hydralazine-d4, Flavoxate-d4’s applications are confined to analytical research, lacking direct therapeutic use .

Biological Activity

Flavoxate-d4 hydrochloride is a stable isotope-labeled derivative of flavoxate hydrochloride, primarily used as a muscarinic acetylcholine receptor (mAChR) antagonist. It is indicated for the treatment of various urinary syndromes, particularly those associated with overactive bladder. This compound exhibits antispasmodic properties, making it effective in alleviating symptoms such as dysuria and urgency.

Flavoxate-d4 functions primarily as a muscarinic antagonist , which inhibits the action of acetylcholine at muscarinic receptors located in the smooth muscle of the bladder. This inhibition leads to:

- Reduction of Smooth Muscle Tone : By blocking mAChRs, flavoxate-d4 decreases the contractility of bladder smooth muscle, resulting in reduced urinary frequency and urgency .

- Calcium Channel Modulation : Research indicates that flavoxate inhibits voltage-dependent L-type calcium channels in human detrusor myocytes, leading to muscle relaxation through decreased intracellular calcium levels .

Pharmacodynamics

Flavoxate-d4's pharmacodynamic profile includes:

- Competitive Antagonism : It acts competitively at M1, M2, and M5 muscarinic receptors .

- Calcium Antagonistic Activity : Exhibits moderate calcium antagonistic effects, contributing to its spasmolytic activity .

- Local Anesthetic Effects : Flavoxate also displays local anesthetic properties, which may contribute to its overall therapeutic effects .

Absorption and Metabolism

Flavoxate-d4 is well absorbed from the gastrointestinal tract, with approximately 57% excreted in urine within 24 hours. However, specific data regarding its metabolism remains limited.

Case Studies and Clinical Trials

- Clinical Efficacy : A study involving patients with overactive bladder demonstrated that flavoxate significantly reduced episodes of urge incontinence compared to placebo. The number needed to treat (NNT) was found to be approximately 9, indicating that for every nine patients treated, one would achieve significant symptom relief .

- Mechanistic Studies : In vitro studies using human detrusor myocytes highlighted that flavoxate caused a concentration-dependent reduction in potassium-induced contractions, demonstrating its effectiveness in inhibiting smooth muscle contraction via calcium channel modulation .

Comparative Data Table

| Study/Trial | Population | Intervention | Outcome Measure | Results |

|---|---|---|---|---|

| Clinical Efficacy Study | Patients with OAB | Flavoxate vs Placebo | Urge Incontinence Episodes | Significant reduction (NNT=9) |

| Mechanistic Study | Human Detrosor Myocytes | Flavoxate Treatment | K+-induced Contraction Amplitude | Concentration-dependent inhibition |

| Calcium Channel Study | Human Detrosor Myocytes | Flavoxate Treatment | Voltage-dependent Ba2+ Currents | Inhibition observed |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Flavoxate-d4 Hydrochloride in experimental matrices?

- Answer : Reverse-phase HPLC with UV detection (293 nm) is widely used. The mobile phase typically combines sodium hexanesulfonate, triethylamine, phosphoric acid, and acetonitrile (65:35 v/v). System suitability criteria include column efficiency ≥3000 theoretical plates, tailing factor ≤2.0, and ≤2.0% RSD for replicate injections. Calibration curves are constructed using deuterated internal standards to account for matrix effects .

Q. How is the purity of this compound verified in pharmacological studies?

- Answer : Impurity profiling via HPLC identifies degradation products like 3-methylflavone-8-carboxylic acid. Relative retention times (RRT) and response factors (RRF) are critical; for example, RRT 1.0 (parent compound) vs. RRT 1.5 (unspecified impurities). Total impurities must not exceed 3.0% w/w, with individual impurities limited to ≤0.3% .

Q. What pharmacological mechanisms are associated with this compound?

- Answer : As a deuterated analog, it retains muscarinic acetylcholine receptor (mAChR) antagonism, reducing urinary tract smooth muscle spasms. Deuterium substitution at specific positions may alter metabolic stability without affecting receptor binding affinity .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its pharmacokinetic (PK) profile compared to the non-deuterated form?

- Answer : Deuterium isotope effects can reduce first-pass metabolism by stabilizing C-D bonds against cytochrome P450 oxidation. Comparative PK studies require LC-MS/MS to differentiate isotopic forms. Key metrics include AUC, Cmax, and half-life in rodent or human hepatocyte models .

Q. What experimental strategies mitigate batch-to-batch variability in deuterated compound synthesis?

- Answer : Isotopic purity (≥98% deuterium incorporation) is ensured via NMR and mass spectrometry. Process controls include deuterium oxide (D₂O) solvent use and reaction temperature optimization to minimize proton exchange. Stability studies under accelerated conditions (40°C/75% RH) validate storage protocols .

Q. How are contradictory data on this compound’s metabolic stability resolved in translational research?

- Answer : Discrepancies arise from interspecies differences in esterase activity, which hydrolyzes the compound. Use species-specific liver microsomes or primary hepatocytes to model human metabolism. Adjust in vitro-in vivo extrapolation (IVIVE) using enzyme kinetic parameters (e.g., Vmax, Km) .

Q. What chromatographic techniques differentiate this compound from its non-deuterated metabolites in bioanalytical assays?

- Answer : High-resolution mass spectrometry (HRMS) with exact mass measurement (e.g., Q-TOF) distinguishes isotopic clusters. Deuterated analogs show a +4 Da shift in molecular ions. Mobile phase additives like ammonium formate enhance ionization efficiency for low-abundance metabolites .

Q. How should researchers design in vivo studies to assess off-target effects of this compound?

- Answer : Conduct receptor panel screening (e.g., CEREP panels) to evaluate selectivity beyond mAChR. In vivo, measure biomarkers like serum acetylcholine levels and urinary cAMP. Use knockout mouse models to isolate mAChR-mediated effects .

Methodological Notes

- Data Reproducibility : Include internal standards (e.g., Flavoxate-¹³C₆) in LC-MS workflows to normalize matrix effects .

- Safety Protocols : Follow OSHA guidelines for handling deuterated compounds, including PPE and waste disposal in approved hazardous containers .

- Ethical Compliance : Validate animal study protocols with institutional IACUC boards, emphasizing humane endpoints for urinary dysfunction models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.